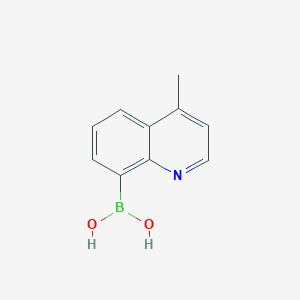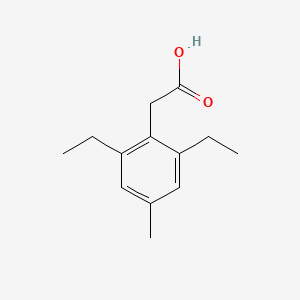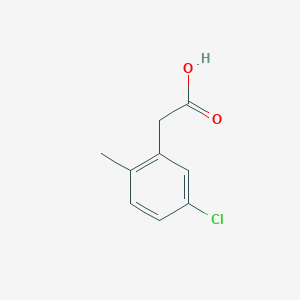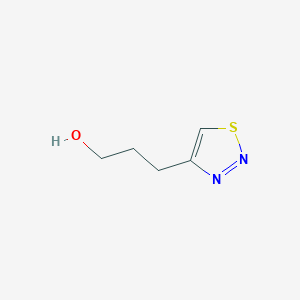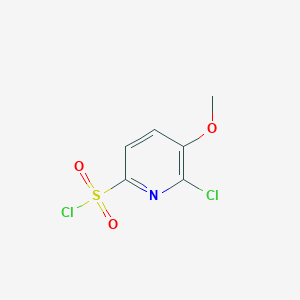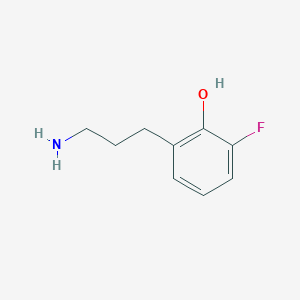
2-(3-aminopropyl)-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopropyl)-6-fluorophenol, also known as 2-Amino-6-fluorophenol or 6-Fluoro-2-aminopropanol, is an aromatic amine compound that has been studied for its potential applications in various scientific fields. It is a colorless, volatile liquid with a melting point of -4.4°C and a boiling point of 166°C. This compound is soluble in water, ethanol, and other organic solvents, and has a wide range of applications, including in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
2-(3-Aminopropyl)-6-fluorophenol has been studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of various organic compounds, such as 2-amino-6-fluorobenzyl alcohol and 2-amino-6-fluorobenzaldehyde. It has also been used in the synthesis of various pharmaceuticals, such as the anti-fungal drug terbinafine and the anti-inflammatory drug ibuprofen. In addition, this compound has been used in the synthesis of various biochemicals, such as the enzyme inhibitor thiostrepton, the anti-cancer drug imatinib, and the anti-malarial drug artemisinin.
Mechanism of Action
2-(3-Aminopropyl)-6-fluorophenol has been studied for its potential applications in various scientific fields. It is believed to act as a nucleophilic reagent, which means that it can react with electron-deficient molecules and form covalent bonds. In addition, this compound is thought to act as a catalyst in certain organic reactions, such as the Wittig reaction.
Biochemical and Physiological Effects
2-(3-Aminopropyl)-6-fluorophenol has been studied for its potential applications in various scientific fields. It is believed to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, this compound has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
2-(3-Aminopropyl)-6-fluorophenol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, this compound is soluble in a variety of organic solvents and can be easily purified using chromatography. However, one limitation of this compound is that it is volatile and has a low boiling point, which can make it difficult to store and handle.
Future Directions
There are several potential future directions for the use of 2-(3-Aminopropyl)-6-fluorophenol. One potential direction is the development of new pharmaceuticals and biochemicals based on this compound. In addition, this compound could be used to develop new organic synthesis methods, such as the Wittig reaction. Furthermore, this compound could be used to develop new enzyme inhibitors or antimicrobial agents. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.
Synthesis Methods
2-(3-Aminopropyl)-6-fluorophenol can be synthesized via a two-step process. The first step involves the reaction of 3-chloropropanol with 6-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 2-(3-chloropropyl)-6-fluorophenol. The second step involves the reduction of this intermediate with sodium cyanoborohydride, which produces 2-(3-aminopropyl)-6-fluorophenol.
properties
IUPAC Name |
2-(3-aminopropyl)-6-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-5-1-3-7(9(8)12)4-2-6-11/h1,3,5,12H,2,4,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLOZIKSCJRPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-fluorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)

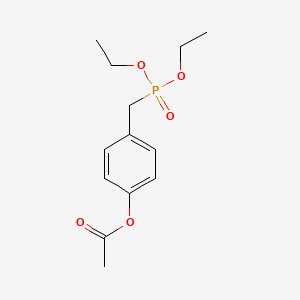
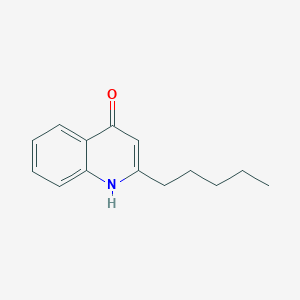
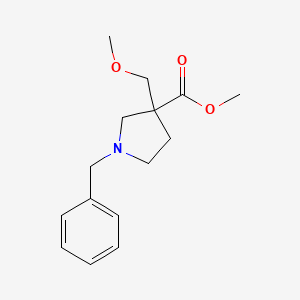
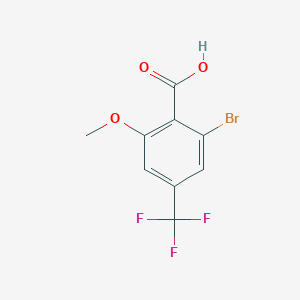
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)

